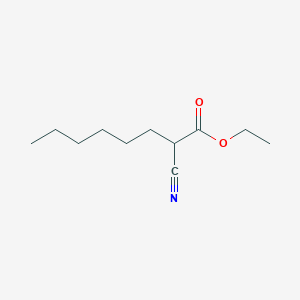

Ethyl 2-cyanooctanoate

Descripción

Ethyl 2-cyanooctanoate (CAS: Not explicitly provided; inferred from synthesis in and ) is an ester derivative of cyanoacetic acid, featuring an eight-carbon alkyl chain at the α-position. It is synthesized via monoalkylation of ethyl 2-cyanoacetate with 1-bromohexane in the presence of K₂CO₃ in DMF at 85°C, yielding 85% of the product . This compound serves as a precursor for potassium 2-cyanooctanoate, a key intermediate in cannabinoid synthesis . Its structure combines a cyano group (–CN) and an ester moiety (–COOEt), enabling diverse reactivity in organic synthesis.

Propiedades

Número CAS |

26526-76-1 |

|---|---|

Fórmula molecular |

C11H19NO2 |

Peso molecular |

197.27 g/mol |

Nombre IUPAC |

ethyl 2-cyanooctanoate |

InChI |

InChI=1S/C11H19NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h10H,3-8H2,1-2H3 |

Clave InChI |

FYITURBQKNVCNJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C#N)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanooctanoate can be synthesized through the reaction of ethyl cyanoacetate with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of ethyl 2-cyanooctanoate often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyanooctanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are frequently used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Ethyl 2-cyanooctanoate has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: Ethyl 2-cyanooctanoate is employed in the production of adhesives, coatings, and polymers.

Mecanismo De Acción

The mechanism of action of ethyl 2-cyanooctanoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular processes and pathways .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Ethyl 2-cyanooctanoate belongs to a broader family of α-cyano esters. Key structural analogs include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 2-(2-cyanophenyl)acetate feature aromatic rings, enhancing π-π interactions but reducing solubility in nonpolar solvents compared to aliphatic analogs .

- Functional Group Diversity: Ethyl 8-cyano-2-oxooctanoate includes both cyano and oxo groups, increasing polarity and reactivity toward nucleophiles .

Physicochemical Properties

- Polarity: The cyano group increases polarity compared to non-cyano esters, enhancing solubility in polar aprotic solvents like DMF or acetonitrile .

- Stability: Linear aliphatic chains (as in Ethyl 2-cyanooctanoate) may improve thermal stability relative to aromatic analogs, which are prone to decomposition under harsh conditions .

- Volatility: Longer-chain esters (e.g., C8) typically have higher boiling points than shorter-chain derivatives like ethyl cyanoacetate (C3) .

Q & A

Q. How should researchers structure raw data appendices for publications on Ethyl 2-cyanooctanoate?

- Methodological Answer : Organize raw spectra, chromatograms, and computational outputs into searchable digital appendices. Use metadata tags (e.g., DOI, timestamp) for traceability. Highlight processed data directly supporting conclusions in the main text, with references to supplementary materials .

Q. What frameworks address uncertainties in kinetic studies of Ethyl 2-cyanooctanoate hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.